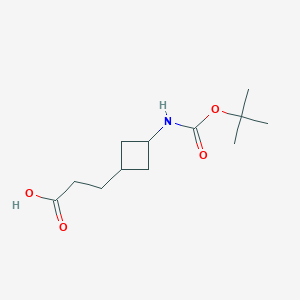

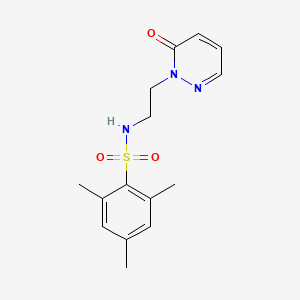

![molecular formula C21H18ClN3O3 B3020866 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide CAS No. 478039-94-0](/img/structure/B3020866.png)

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide" is a hydrazinecarboxamide derivative, a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, including antimicrobial, enzyme inhibition, cytotoxic, and antioxidant properties. These compounds typically feature a benzoyl group linked to a hydrazine moiety, which is further substituted with various functional groups to modulate their properties.

Synthesis Analysis

The synthesis of hydrazinecarboxamide derivatives can involve multiple steps, including the formation of the hydrazide precursor followed by condensation with different substituents. For example, the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides involves three synthetic approaches starting from 4-(trifluoromethyl)benzohydrazide and is characterized by spectral methods . Similarly, ultrasound-promoted synthesis has been employed to create N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, highlighting the use of green chemistry principles .

Molecular Structure Analysis

The molecular structure of hydrazinecarboxamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the X-ray structure characterization of antipyrine derivatives has revealed the presence of N–H⋯O and C–H⋯O hydrogen bonds, which are crucial for the stability of the crystal packing . The molecular structure can also be influenced by intramolecular hydrogen bonds, as seen in the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives .

Chemical Reactions Analysis

Hydrazinecarboxamide derivatives can participate in various chemical reactions, often leading to the formation of heterocyclic systems. For example, reactions of 4-oxo-4H- benzopyran-3-carbonitriles with hydrazine result in the formation of pyrazole derivatives . These reactions are typically facilitated by the reactivity of the hydrazine moiety and can be influenced by the presence of substituents on the benzoyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarboxamide derivatives are closely related to their molecular structure. These properties can include solubility, melting point, and the ability to form hydrogen bonds, which can affect their biological activity. For example, the presence of halogen substituents can influence the hydrogen bonding capacity and, consequently, the biological activity of these compounds . Additionally, the use of spectroscopic methods such as NMR and IR spectroscopy is essential for characterizing these properties .

安全和危害

作用机制

Target of Action

Similar compounds have been known to target enzymes involved in the biosynthesis of proinflammatory mediators .

Mode of Action

It’s known that hydrazones can react with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The compound may interact with its targets in a similar manner, causing changes in their function.

Biochemical Pathways

The compound may affect the biosynthesis of proinflammatory mediators . These mediators are involved in various biochemical pathways related to inflammation and immune response. The downstream effects could include changes in the inflammatory response and potentially the modulation of immune system activity.

Pharmacokinetics

The compound’s benzylic position and the presence of a benzene ring could influence its pharmacokinetic properties . The benzylic position is activated towards free radical attack and shows enhanced reactivity due to the adjacent aromatic ring . This could potentially influence the compound’s absorption and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity at the benzylic position could be influenced by the presence of other reactive species in the environment .

属性

IUPAC Name |

1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3/c22-19-13-17(28-14-15-7-3-1-4-8-15)11-12-18(19)20(26)24-25-21(27)23-16-9-5-2-6-10-16/h1-13H,14H2,(H,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKPBFWSCZHAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020783.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-[2-(5-Ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B3020790.png)

![N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B3020792.png)

![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)

![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)